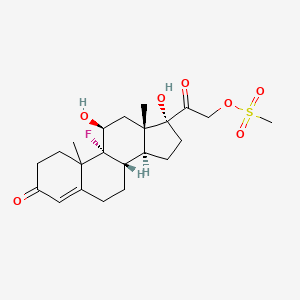
21-Methanesulfonate 9alpha-Fluorohydrocortisone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Methanesulfonate 9alpha-Fluorohydrocortisone is a synthetic corticosteroid compound. It is structurally related to fludrocortisone, a well-known mineralocorticoid used in the treatment of adrenocortical insufficiency and salt-losing adrenogenital syndrome . This compound is characterized by the presence of a methanesulfonate group and a fluorine atom at the 9alpha position, which significantly enhances its biological activity.
Méthodes De Préparation
The synthesis of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves several steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the Fluorine Atom: This is typically achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methanesulfonate Group Addition: Methanesulfonic acid (MSA) is used to introduce the methanesulfonate group.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using advanced techniques like continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
21-Methanesulfonate 9alpha-Fluorohydrocortisone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
21-Methanesulfonate 9alpha-Fluorohydrocortisone has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology research.
Medicine: It is investigated for its therapeutic potential in treating conditions related to adrenal insufficiency and other hormonal imbalances.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves its interaction with mineralocorticoid receptors in the body. The fluorine atom at the 9alpha position enhances its binding affinity to these receptors, leading to increased sodium retention and potassium excretion. This results in the regulation of electrolyte balance and blood pressure . The methanesulfonate group may also play a role in modulating the compound’s pharmacokinetics and bioavailability .
Comparaison Avec Des Composés Similaires
21-Methanesulfonate 9alpha-Fluorohydrocortisone can be compared with other similar compounds, such as:
Fludrocortisone: A synthetic mineralocorticoid with similar therapeutic uses but lacking the methanesulfonate group.
Hydrocortisone: A corticosteroid with broader anti-inflammatory effects but lower mineralocorticoid activity.
Prednisolone: Another corticosteroid with potent anti-inflammatory properties but different receptor binding profiles.
The uniqueness of this compound lies in its enhanced mineralocorticoid activity due to the presence of both the fluorine atom and the methanesulfonate group, making it a valuable compound for specific therapeutic applications .
Propriétés
Formule moléculaire |
C22H31FO7S |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
[2-[(8S,9R,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C22H31FO7S/c1-19-8-6-14(24)10-13(19)4-5-16-15-7-9-21(27,18(26)12-30-31(3,28)29)20(15,2)11-17(25)22(16,19)23/h10,15-17,25,27H,4-9,11-12H2,1-3H3/t15-,16-,17-,19?,20-,21-,22-/m0/s1 |
Clé InChI |
JIVIIFWTEUUGLE-GMGVFCHCSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)CCC43C)F)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
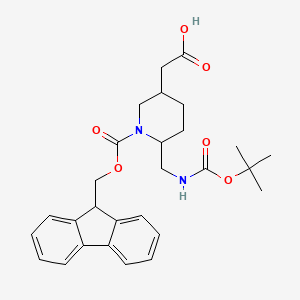
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)

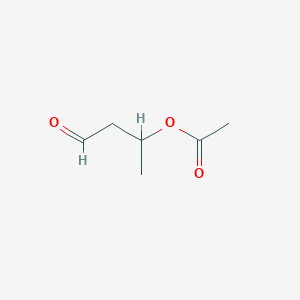
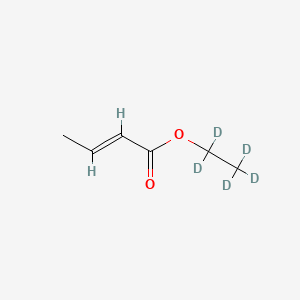
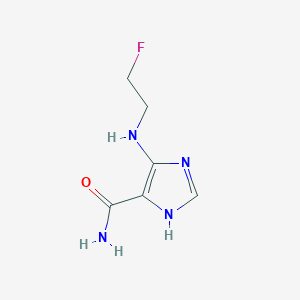
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
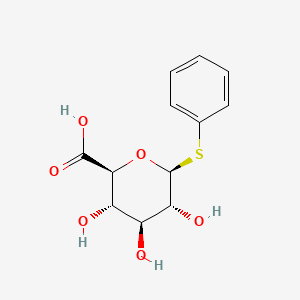
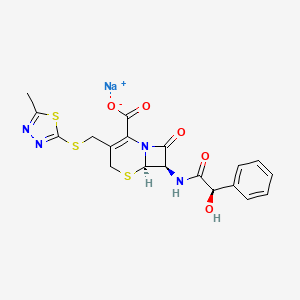
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
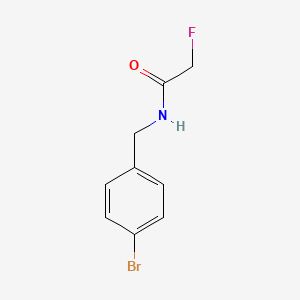
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
